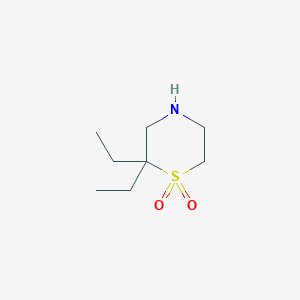
2,2-Diethylthiomorpholine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diethylthiomorpholine 1,1-dioxide is a chemical compound with the molecular formula C8H17NO2S. It is a derivative of thiomorpholine, characterized by the presence of two ethyl groups and a sulfone group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,2-Diethylthiomorpholine 1,1-dioxide typically involves the oxidation of thiomorpholine derivatives. One common method includes the reaction of thiomorpholine with potassium permanganate under controlled conditions. The process involves the following steps :
Oxidation Reaction: Thiomorpholine is reacted with potassium permanganate, which acts as an oxidizing agent. The reaction is carried out in a controlled manner to ensure complete oxidation.
Hydrolysis: The resulting product from the oxidation reaction is then hydrolyzed using hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Diethylthiomorpholine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Conversion to thiomorpholine derivatives.
Substitution: Formation of various alkyl or aryl-substituted thiomorpholine derivatives.
Scientific Research Applications
2,2-Diethylthiomorpholine 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Diethylthiomorpholine 1,1-dioxide involves its interaction with various molecular targets. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It can also participate in substitution reactions, leading to the formation of new chemical entities. The specific pathways and molecular targets depend on the context of its use in research or industrial applications .
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine 1,1-dioxide: A closely related compound with similar chemical properties.
1,2,4-Benzothiadiazine-1,1-dioxide: Another sulfone-containing compound with distinct biological activities.
Thiazinanes: A class of compounds with nitrogen and sulfur atoms in their structure.
Uniqueness
2,2-Diethylthiomorpholine 1,1-dioxide is unique due to the presence of two ethyl groups and a sulfone group, which confer specific chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions makes it valuable in research and industrial applications .
Properties
Molecular Formula |
C8H17NO2S |
|---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
2,2-diethyl-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C8H17NO2S/c1-3-8(4-2)7-9-5-6-12(8,10)11/h9H,3-7H2,1-2H3 |
InChI Key |
CMPUHVSGPDKAOX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNCCS1(=O)=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



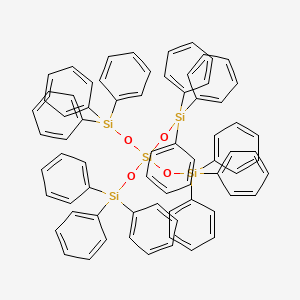
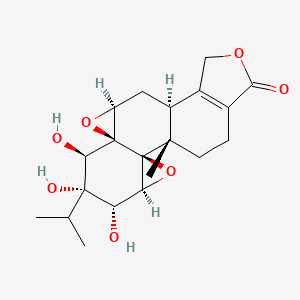
![4-[(5-Chloro-2-thienyl)methyl]-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12829913.png)
![6-Fluoro-[1,1'-biphenyl]-3-sulfonyl chloride](/img/structure/B12829918.png)
![(3aS,6aS)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide](/img/structure/B12829929.png)
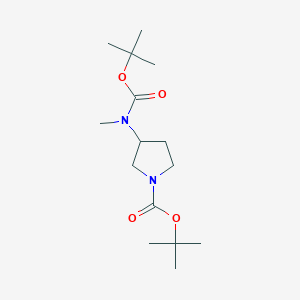
![2,5-Dimethyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B12829943.png)

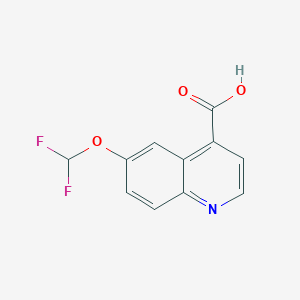
![3-(Difluoromethyl)-2,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B12829964.png)
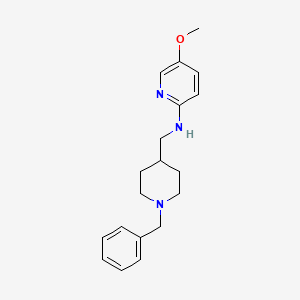
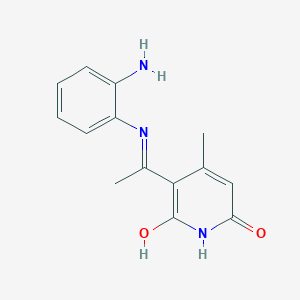
![2-Ethynylbenzo[d]oxazole](/img/structure/B12829992.png)
